Cetefloxacin

Fluoroquinolone Staphylococcus aureus Streptococcus pneumoniae

Cetefloxacin is a chiral 7-azetidinyl fluoroquinolone with superior Gram-positive potency (2-8× ciprofloxacin), 4× greater anaerobic activity against B. fragilis group, and exceptional murine oral exposure (12× higher AUC; 7× lower ED50). Discontinued after Phase I, it is exclusively an R&D probe—not a generic comparator. With a documented low mutation frequency (<10⁻⁸ at 8× MIC), it provides an unmatched baseline for resistance selection studies and Gram-positive infection models demanding high in vivo efficacy at reduced doses.

Molecular Formula C20H16F3N3O3
Molecular Weight 403.4 g/mol
CAS No. 141725-88-4
Cat. No. B121014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetefloxacin
CAS141725-88-4
Synonyms7-(3-amino-2-methyl-1-azetidinyl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-3-quinolinecarboxylic acid
E 4868
E-4868
Molecular FormulaC20H16F3N3O3
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCC1C(CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N
InChIInChI=1S/C20H16F3N3O3/c1-9-15(24)8-25(9)18-6-17-11(5-14(18)23)19(27)12(20(28)29)7-26(17)16-3-2-10(21)4-13(16)22/h2-7,9,15H,8,24H2,1H3,(H,28,29)/t9-,15+/m0/s1
InChIKeyLTDOHCZUKCZDEQ-BJOHPYRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cetefloxacin (E-4868, CAS 141725-88-4): A 7‑Azetidinyl Fluoroquinolone with Enhanced Anti‑Gram‑Positive Potency


Cetefloxacin (also designated E-4868) is a synthetic fluoroquinolone antibacterial featuring a chiral 7‑azetidinyl ring substituent [1]. It targets bacterial DNA gyrase and topoisomerase IV, demonstrating broad‑spectrum activity with a reported MIC range of 0.007–8 μg/mL across susceptible species [2]. Its development was undertaken by Laboratorios Dr. Esteve, S.A., and it reached Phase I clinical evaluation before discontinuation in 1998 [3].

Why Cetefloxacin Cannot Be Interchanged with Ciprofloxacin, Ofloxacin, or Fleroxacin in Gram‑Positive‑Dominant Research Models


Despite sharing a quinolone core with ciprofloxacin, ofloxacin, and fleroxacin, Cetefloxacin possesses a unique 7‑azetidinyl moiety that alters its antibacterial spectrum and pharmacokinetic profile [1]. Head‑to‑head studies reveal that Cetefloxacin is consistently two‑ to eight‑fold more potent than ciprofloxacin against Gram‑positive cocci, and it displays substantially higher oral exposure in mice [2]. Consequently, substituting a generic comparator fluoroquinolone in Gram‑positive infection models would introduce significant variability in both in vitro potency and in vivo efficacy.

Cetefloxacin Comparative Evidence: Quantitative Differentiation from Ciprofloxacin, Ofloxacin, and Fleroxacin


Enhanced In Vitro Potency Against Gram‑Positive Cocci Versus Ciprofloxacin

In a head‑to‑head in vitro study, Cetefloxacin (E‑4868) exhibited 2‑ to 8‑fold higher activity than ciprofloxacin against clinical isolates of Gram‑positive cocci [1]. In a separate 700‑isolate study, E‑4868 was equal in activity to or up to 8‑fold more active than ciprofloxacin against this same organism group [2].

Fluoroquinolone Staphylococcus aureus Streptococcus pneumoniae

Four‑Fold Superior Activity Against Bacteroides fragilis Group Relative to Ciprofloxacin

Against the Bacteroides fragilis group, a challenging anaerobic target, Cetefloxacin (E‑4868) demonstrated 4‑fold greater in vitro activity than ciprofloxacin [1].

Anaerobic bacteriology Bacteroides fragilis Fluoroquinolone

Superior In Vivo Efficacy in Murine Staphylococcus aureus Infection Model

In a murine systemic infection model, the 50% effective dose (ED50) of Cetefloxacin (E‑4868) against Staphylococcus aureus HS‑93 was 6.5 mg/kg, whereas ciprofloxacin required 44.6 mg/kg [1]. This represents a nearly 7‑fold lower dose requirement for equivalent protection.

In vivo antibacterial Staphylococcus aureus ED50

Activity Against Streptococcus pneumoniae Where Ciprofloxacin Is Inactive

In murine Streptococcus pneumoniae infection, Cetefloxacin (E‑4868) achieved an ED50 of 154.4 mg/kg, whereas ciprofloxacin was totally inactive at a dose of 400 mg/kg [1].

Streptococcus pneumoniae Fluoroquinolone ED50

12‑Fold Higher Oral Exposure in Mice Compared to Ciprofloxacin

Following a single oral dose of 50 mg/kg in mice, Cetefloxacin (E‑4868) produced an area under the concentration‑time curve (AUC0‑4h) of 28.4 μg·h/mL, compared to only 2.3 μg·h/mL for ciprofloxacin at the identical dose [1]. Blood levels at 1 hour post‑dose were 7.6 μg/mL for Cetefloxacin versus 1.2 μg/mL for ciprofloxacin [1].

Pharmacokinetics AUC Oral bioavailability

Preserved Anti‑Pseudomonal Activity and Low Resistance Selection Rate

While showing enhanced Gram‑positive activity, Cetefloxacin (E‑4868) maintains clinically relevant anti‑pseudomonal potency: 82% of 651 P. aeruginosa isolates were susceptible at ≤2 μg/mL, comparable to ciprofloxacin [1]. Additionally, the rate of mutation to resistance in vitro was very low (<10⁻⁸) at 8× MIC [2].

Pseudomonas aeruginosa Antibiotic resistance Mutant selection

Cetefloxacin (E-4868) Optimal Use Cases in Antibacterial Discovery and Preclinical Research


Gram‑Positive Cocci Infection Models Requiring Enhanced Fluoroquinolone Potency

Use Cetefloxacin in murine systemic or tissue‑specific infection models involving Staphylococcus aureus, Streptococcus pneumoniae, or Enterococcus spp. where the 2‑ to 8‑fold greater in vitro potency and 7‑fold lower ED50 (vs. ciprofloxacin) translate to reduced dosing requirements and improved experimental discrimination [1][2].

In Vitro Anaerobic Susceptibility Panels Including Bacteroides fragilis Group

Employ Cetefloxacin as a comparator or test compound in anaerobic MIC assays targeting the Bacteroides fragilis group; its 4‑fold activity advantage over ciprofloxacin makes it a valuable probe for detecting quinolone‑susceptible anaerobic isolates [1].

Oral Pharmacokinetic and PK/PD Studies in Rodent Models

Select Cetefloxacin for oral bioavailability and PK/PD investigations in mice or rats, where its 12‑fold higher AUC0‑4h and 6‑fold higher blood levels (vs. ciprofloxacin at equal dose) permit lower oral doses and reduced compound consumption over multi‑day studies [2].

Antibiotic Resistance Evolution and Mutant Selection Studies

Utilize Cetefloxacin in serial‑passage resistance selection experiments, given its documented low mutation frequency (<10⁻⁸ at 8× MIC), which provides a stable baseline for assessing resistance emergence under selective pressure [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cetefloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.